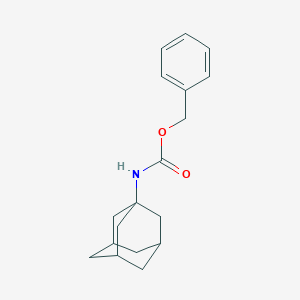
benzyl N-(1-adamantyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1-adamantyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The adamantyl group in this compound provides unique steric and electronic properties, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
1-Adamantylamine+Benzyl chloroformate→Benzyl N-(1-adamantyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Benzyl N-(1-adamantyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 1-adamantylamine and benzyl alcohol.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 1-Adamantylamine and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl N-(1-adamantyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of benzyl N-(1-adamantyl)carbamate involves the interaction of the carbamate group with various molecular targets. The adamantyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The carbamate group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
類似化合物との比較
Similar Compounds
Benzyl N-(2-adamantyl)carbamate: Similar structure but with the adamantyl group in a different position.
Benzyl N-(1-adamantyl)urea: Similar structure but with a urea group instead of a carbamate group.
Uniqueness
Benzyl N-(1-adamantyl)carbamate is unique due to the specific positioning of the adamantyl group, which provides distinct steric and electronic properties. This makes it particularly useful in applications where stability and reactivity are important .
生物活性
Benzyl N-(1-adamantyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.
Synthetic Routes:
The synthesis of this compound typically involves the reaction of 1-adamantylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction can be summarized as follows:
This method is effective for producing high yields of the compound, which can be further purified using standard techniques such as recrystallization or chromatography.
Chemical Properties:
- Molecular Formula: C_{16}H_{21}N_{1}O_{2}
- Molecular Weight: 273.35 g/mol
- Solubility: Soluble in organic solvents like ethanol and dichloromethane.
The biological activity of this compound is largely attributed to its adamantyl group, which provides steric hindrance and enhances binding affinity to various biological targets. The carbamate moiety allows for hydrogen bonding interactions with proteins and other biomolecules, potentially influencing their activity .
Antiviral and Anticancer Activity
Research has indicated that compounds containing adamantyl groups exhibit significant antiviral and anticancer properties. For instance, studies have shown that derivatives with adamantane structures can act as selective antagonists for NMDA receptors, which are implicated in neurodegenerative diseases . Additionally, some studies suggest that this compound may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be fully elucidated .
Inhibition of Enzymatic Activity
This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's structure allows it to interact with the active site of AChE, potentially leading to increased levels of acetylcholine in synaptic clefts, which could enhance cognitive functions or provide therapeutic effects in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
Applications in Drug Design
This compound serves as a valuable scaffold in medicinal chemistry. Its unique properties allow it to be utilized as:
特性
IUPAC Name |
benzyl N-(1-adamantyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(21-12-13-4-2-1-3-5-13)19-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMVVBWEECQCGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














